molecular formula C13H10Cl2FNO2S B5797468 N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

Cat. No.: B5797468
M. Wt: 334.2 g/mol
InChI Key: FIQMGJHTAJCFTB-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dichlorobenzyl group attached to the nitrogen of a 4-fluorobenzenesulfonamide scaffold. The compound combines electron-withdrawing substituents (fluorine and chlorine atoms) with a sulfonamide moiety, a structural motif frequently associated with pharmacological activity, including enzyme inhibition and receptor modulation .

The 3,4-dichlorobenzyl group is a common pharmacophore in medicinal chemistry, often contributing to enhanced lipophilicity and target binding affinity.

Synthetic routes for analogous compounds often employ 3,4-dichlorobenzyl chloride as a precursor, suggesting a plausible pathway for this molecule via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-12-6-1-9(7-13(12)15)8-17-20(18,19)11-4-2-10(16)3-5-11/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQMGJHTAJCFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-fluorobenzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, which make the benzyl carbon more susceptible to nucleophilic attack.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Electrophilic aromatic substitution:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzyl derivatives, while oxidation reactions can produce sulfone or sulfoxide derivatives .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide with structurally related sulfonamides, highlighting substituent variations and their implications:

Compound Name Substituents on Benzyl Group Substituents on Sulfonamide Ring Key Properties/Applications Reference
This compound 3,4-dichloro 4-fluoro Potential enzyme/receptor modulation (inferred)
N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide 3,4-dichloro 3-nitro Higher electron-withdrawing effect; possible enhanced reactivity
N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide 3,4-dichloro 4-nitro Similar to above; para-nitro group may improve metabolic stability
N-(3,4-Dimethylphenyl)-4-methyl-benzenesulfonamide 3,4-dimethyl 4-methyl Electron-donating groups; increased lipophilicity
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]benzenesulfonamide 3,4-dichloro 4-chloro + pyridinyl core Heterocyclic core may enhance binding to kinase targets

Key Observations:

  • Electron-withdrawing vs.
  • Heterocyclic modifications: The pyridinyl derivative () demonstrates how core structure variations expand pharmacological applicability, though this introduces synthetic complexity .
  • Lipophilicity: Dichlorobenzyl groups generally enhance lipophilicity, favoring membrane permeability, while methyl groups () may reduce polarity .

Pharmacological Analogues

  • NK1/NK2 Antagonists: A compound with a 3,4-dichlorobenzyl group and trifluoromethylbenzoyl moiety () shows potent dual NK1/NK2 receptor antagonism, suggesting that the dichlorobenzyl motif is critical for receptor binding .

Physicochemical Properties

While quantitative data for the target compound are sparse, comparisons can be inferred:

  • Solubility: Fluorine’s smaller size and lower electron-withdrawing strength compared to nitro groups may improve aqueous solubility relative to nitro analogs .
  • Synthetic Accessibility: The commercial availability of 3,4-dichlorobenzyl chloride () suggests easier scalability for the target compound compared to pyridinyl derivatives () .

Biological Activity

N-(3,4-dichlorobenzyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorinated aromatic ring and a dichlorobenzyl moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the presence of electron-withdrawing groups enhances its nucleophilic substitution potential, which can lead to various biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated selective antibacterial activity:

CompoundMIC against B. subtilis (µg/mL)MIC against S. aureus (µg/mL)
This compound1-125Not specified
Reference compound (Chloramphenicol)4Not specified

The compound showed an MIC as low as 1 µg/mL against B. subtilis, indicating potent antibacterial effects compared to the reference antibiotic chloramphenicol .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have reported its efficacy against various cancer cell lines, although detailed quantitative data remains limited.

Case Studies

  • Antibacterial Efficacy : In a study focusing on new pyrazole derivatives, this compound was found to possess strong antibacterial properties with an MIC of 1 µg/mL against B. subtilis, outperforming several other tested compounds .
  • Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in glioma cells. The study noted that derivatives of sulfonamides showed varied antiproliferative effects, with some exhibiting significant cytotoxicity against cancer cell lines .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Fluorobenzenesulfonyl chloride, DCM, Et3_3N, 0–25°C65–80
PurificationEthanol/water recrystallization90–95

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 19^19F NMR is essential to verify fluorine substitution patterns .
    • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 320.2) .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient (90:10 to 50:50) to detect impurities .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 2,5-dichloro vs. 3,4-dichloro) or replace fluorine with other electron-withdrawing groups (e.g., nitro, cyano) to assess bioactivity changes .
  • Biological Assays :
    • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2_2 hydration assays.
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. Table 2: SAR Case Study (Hypothetical Data)

SubstituentIC50_{50} (μM)Target Enzyme Inhibition (%)
3,4-Cl, 4-F12.5 ± 1.2hCA IX: 85
2,5-Cl, 4-F28.7 ± 2.1hCA IX: 52

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Issues : Validate compound purity via elemental analysis and HPLC. For example, trace solvents (e.g., DMSO) can skew cytotoxicity results .
  • Assay Variability :
    • Standardize cell culture conditions (e.g., passage number, serum concentration).
    • Use internal controls (e.g., doxorubicin for anticancer assays) .
  • Mechanistic Confounders :
    • Conduct counter-screens (e.g., Ames test for genotoxicity) to rule off-target effects .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DCM with toluene for safer scale-up and easier solvent recovery .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NAS efficiency .
  • Process Monitoring : In-line FTIR to track sulfonamide bond formation in real time .

Q. Key Reference Data :

  • Pilot-scale synthesis (10 g) achieved 78% yield with 99.5% purity via recrystallization .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N2_2) to prevent hydrolysis of the sulfonamide group .
  • Degradation Pathways :
    • Photolysis : Monitor UV-Vis absorbance (λ~270 nm) for decomposition under light .
    • Hydrolysis : Test stability in PBS (pH 7.4) at 37°C over 72 hours .

Advanced: How to investigate enzyme inhibition kinetics?

Methodological Answer:

  • Steady-State Kinetics : Use Lineweaver-Burk plots to determine KmK_m and VmaxV_{max} in the presence of varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (KdK_d) and enthalpy changes .

Example : For carbonic anhydrase inhibition, KiK_i values < 10 nM indicate high potency .

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